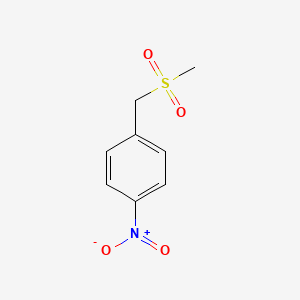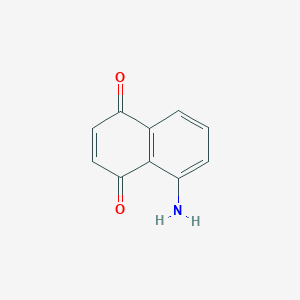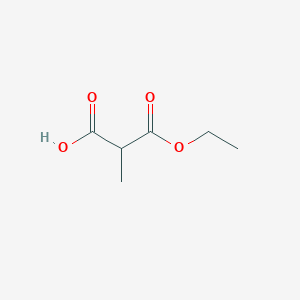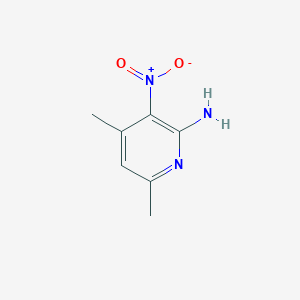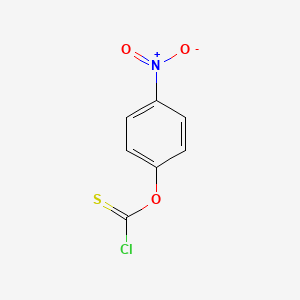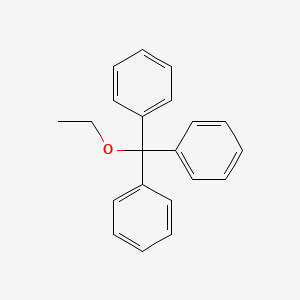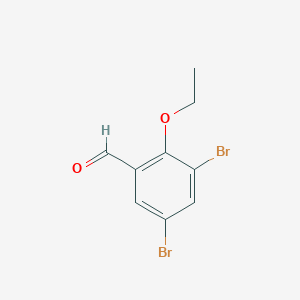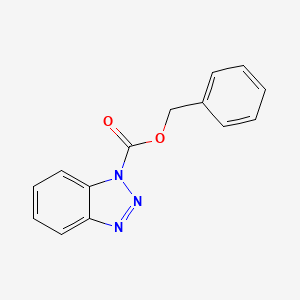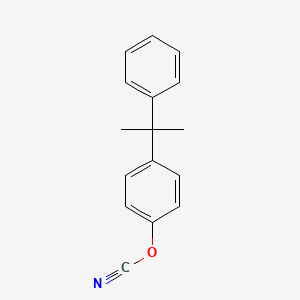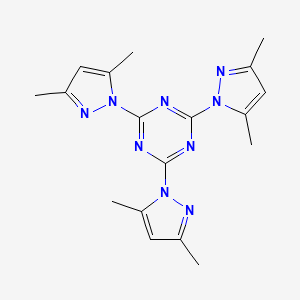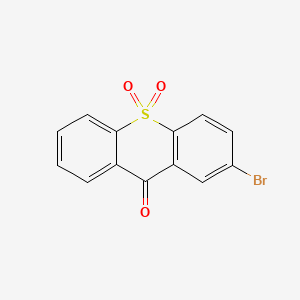
2-Bromo-10,10-dioxothioxanthen-9-one
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Bromo-10,10-dioxothioxanthen-9-one is represented by the formula C13H7BrO3S . The exact mass is 321.93000 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 323.16200 . It has a density of 1.743g/cm3 . The boiling point is 511.4ºC at 760 mmHg . The flash point is 263.1ºC . The LogP value is 3.90710 , and the vapour pressure is 1.42E-10mmHg at 25°C .Scientific Research Applications
Environmental and Health Impact Studies
Studies on brominated compounds such as polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs) have focused on their health effects and environmental impact. These compounds, similar in structure to 2-Bromo-10,10-dioxothioxanthen-9-one, are analyzed for their toxicological profiles and environmental fate due to their use in flame retardants and the potential for bioaccumulation and environmental persistence (Birnbaum, Staskal, & Diliberto, 2003).
Formation and Fate in Combustion Processes
Research on the formation of brominated dioxins and furans during combustion processes provides valuable information on the environmental release and transformation of brominated organic compounds. Such studies are crucial for understanding how compounds like this compound might behave when subjected to thermal processes, either during manufacturing or disposal (Zhang, Buekens, & Li, 2016).
Toxicological Profiles and Risk Assessment
The toxicological assessment of brominated flame retardants, including their potential health risks to humans and wildlife, is an area of active research. These studies offer insights into the mechanisms of toxicity, including endocrine disruption and neurotoxic effects, which may also be relevant to the assessment of related brominated compounds (Covaci et al., 2006).
Analytical Methods and Environmental Monitoring
The development of analytical methods for detecting and quantifying brominated compounds in environmental samples is crucial for monitoring their distribution and assessing their ecological impact. Research in this area contributes to our understanding of the environmental presence of brominated flame retardants and related compounds, informing strategies for pollution control and exposure mitigation (Law et al., 2006).
Safety and Hazards
The safety data sheet (SDS) for 2-Bromo-10,10-dioxothioxanthen-9-one includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . It should be stored in a dark place, sealed in dry, at room temperature .
properties
IUPAC Name |
2-bromo-10,10-dioxothioxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrO3S/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)18(12,16)17/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPWXKDJFFRUES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2(=O)=O)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70312324 | |
| Record name | 2-bromo-10,10-dioxothioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20077-15-0 | |
| Record name | NSC252144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-10,10-dioxothioxanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70312324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Chloro-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1595305.png)

